Succinaldehydic acid, O-methyloxime, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinaldehydic acid, O-methyloxime, N-oxide is an organic compound that belongs to the class of oxime derivatives. Oxime derivatives are known for their versatility in organic synthesis and their ability to form stable complexes with various metals. This compound is particularly interesting due to its unique structure, which includes an oxime functional group and an N-oxide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinaldehydic acid, O-methyloxime, N-oxide typically involves the reaction of succinaldehydic acid with methoxyamine to form the oxime, followed by oxidation to introduce the N-oxide functionality. Common oxidizing agents used in this process include hydrogen peroxide and peracids such as m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Succinaldehydic acid, O-methyloxime, N-oxide undergoes several types of chemical reactions, including:
Oxidation: The N-oxide moiety can be further oxidized to form more complex structures.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized N-oxide derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
Succinaldehydic acid, O-methyloxime, N-oxide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Succinaldehydic acid, O-methyloxime, N-oxide involves its ability to form stable complexes with metal ions, which can then participate in various catalytic processes. The oxime group can act as a nucleophile, while the N-oxide moiety can serve as an oxidizing agent. These properties make it a versatile compound in both organic and inorganic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Acetaldoxime, N-oxide
- Benzaldoxime, N-oxide
- Cyclohexanone oxime, N-oxide
Uniqueness
Succinaldehydic acid, O-methyloxime, N-oxide is unique due to its combination of an aldehyde-derived oxime and an N-oxide moiety. This dual functionality allows it to participate in a broader range of chemical reactions compared to other oxime derivatives. Additionally, its ability to form stable metal complexes sets it apart from similar compounds .
Properties
CAS No. |
102367-17-9 |
---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
N-hydroxy-N-methoxy-4-oxobutanamide |
InChI |
InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3 |
InChI Key |
FWGWGVQEZXKOOR-UHFFFAOYSA-N |
Canonical SMILES |
CON(C(=O)CCC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.